molecular formula C20H29NO2S2 B12119073 (2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine

(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B12119073
M. Wt: 379.6 g/mol
InChI Key: CNZOSWPQFNZIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a complex organic compound that features a thienylmethyl group and a sulfonyl amine group attached to a tris(methylethyl)phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves multi-step organic reactions. One common method starts with the preparation of the thienylmethyl group, which is then reacted with a sulfonyl chloride derivative of the tris(methylethyl)phenyl ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is unique due to its combination of a thienylmethyl group and a sulfonyl amine group attached to a tris(methylethyl)phenyl ring. This structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C20H29NO2S2

Molecular Weight

379.6 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C20H29NO2S2/c1-13(2)16-10-18(14(3)4)20(19(11-16)15(5)6)25(22,23)21-12-17-8-7-9-24-17/h7-11,13-15,21H,12H2,1-6H3

InChI Key

CNZOSWPQFNZIEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CS2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.